2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
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Description
The compound "2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide" is a chemical that is likely to be a derivative of benzenesulfonamide with a bromine atom and a furan ring attached to the molecule. This compound is not directly mentioned in the provided papers, but the papers discuss related compounds and reactions that could be relevant to understanding its properties and synthesis.
Synthesis Analysis
The synthesis of furan derivatives has been explored using palladium-catalyzed reactions. For instance, alkyl-substituted furan derivatives have been successfully coupled with benzenesulfonyl chlorides, which suggests a potential pathway for synthesizing compounds similar to "2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide" . Additionally, the synthesis of benzo[b]furans has been achieved through ultrasound-promoted synthesis in ionic liquids , and one-pot reactions involving bromoalkynes . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of (E)-N′-(5-Bromo-2-hydroxybenzylidene)furan-2-carbohydrazide monohydrate has been determined, showing a dihedral angle between the benzene and furan rings . This information could provide insights into the possible conformation of "2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide".
Chemical Reactions Analysis
The reactivity of furan derivatives in palladium-catalyzed reactions has been demonstrated, with the ability to retain bromo- and iodobenzenesulfonyl groups during coupling reactions . This suggests that "2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide" could potentially undergo further transformations without losing the bromine substituent. Additionally, the bromination kinetics of furan derivatives have been studied, which could be relevant to understanding the reactivity of the bromine in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using spectroscopic techniques. For instance, the vibrational and electronic properties of 2-(bromoacetyl)benzo(b)furan have been studied using FT-IR, FT-Raman, UV/Vis spectra, and fluorescence imaging, along with DFT calculations . These studies could help predict the properties of "2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide".
Scientific Research Applications
Crystal Structures and Molecular Interactions
- Isomorphous Benzenesulfonamide Structures : Two isomorphous benzenesulfonamide crystal structures, including compounds similar to 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide, were analyzed. These structures are primarily defined by intermolecular C-H...O and C-H...pi interactions, with variations in crystal packing influenced by the position of chlorine atoms (Bats, Frost, & Hashmi, 2001).
Synthesis Methods and Chemical Reactions
- Gold(I)-Catalyzed Cascade Reactions : A study demonstrated the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction. This pathway showcases a rare 1,2-alkynyl migration onto a gold carbenoid, enriching gold carbenoid chemistry (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Applications in Photodynamic Therapy
- Photophysical and Photochemical Properties : Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, such as 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide, revealed significant photophysical and photochemical properties. These compounds are potential candidates for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and photostability (Pişkin, Canpolat, & Öztürk, 2020).
Versatile Synthetic Applications
- Palladium-Mediated Couplings and Nucleophilic Substitutions : A synthesis method involving the 2-bromo group of benzo[b]furans, related to 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide, as a synthetic handle in palladium-mediated couplings and direct nucleophilic substitutions was developed. This method provides access to a variety of 2-substituted benzo[b]furans (Gill, Grobelny, Chaplin, & Flynn, 2008).
properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHMFPXNYGPWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=CO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396667 |
Source
|
Record name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |
CAS RN |
849056-66-2 |
Source
|
Record name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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